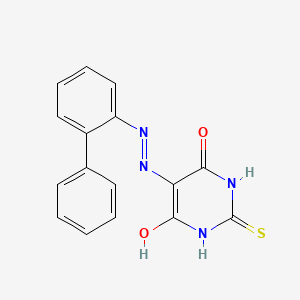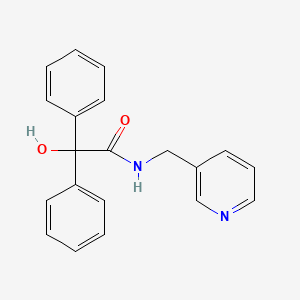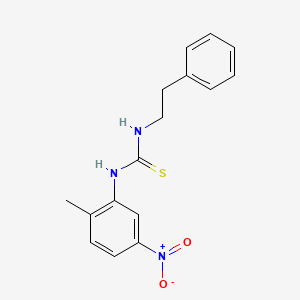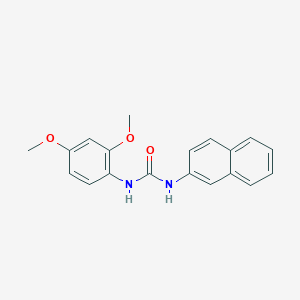
3-(4-methoxyphenoxy)-N-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-methoxyphenoxy)-N-phenylpropanamide, also known as MPP, is a synthetic compound that has been used in scientific research for various purposes. MPP belongs to the class of amides, and its chemical formula is C16H17NO3.
Mecanismo De Acción
The mechanism of action of 3-(4-methoxyphenoxy)-N-phenylpropanamide is not fully understood, but it is believed to involve the modulation of specific cellular signaling pathways. 3-(4-methoxyphenoxy)-N-phenylpropanamide has been shown to inhibit the activity of certain enzymes involved in the production of reactive oxygen species, which are known to contribute to cell damage and death. 3-(4-methoxyphenoxy)-N-phenylpropanamide has also been shown to modulate the activity of ion channels, which play a critical role in the regulation of cellular function.
Biochemical and Physiological Effects:
3-(4-methoxyphenoxy)-N-phenylpropanamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of oxidative stress-induced damage to cells, and the modulation of ion channel activity. 3-(4-methoxyphenoxy)-N-phenylpropanamide has also been shown to have anti-inflammatory effects and to modulate the activity of specific proteins involved in cellular signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(4-methoxyphenoxy)-N-phenylpropanamide in lab experiments is its ability to modulate specific cellular signaling pathways, making it a useful tool for studying the function of these pathways. 3-(4-methoxyphenoxy)-N-phenylpropanamide is also relatively easy to synthesize, making it readily available for use in research. However, one of the limitations of using 3-(4-methoxyphenoxy)-N-phenylpropanamide is its potential toxicity, which may limit its use in certain experiments. Additionally, the specific mechanism of action of 3-(4-methoxyphenoxy)-N-phenylpropanamide is not fully understood, which may limit its use in certain applications.
Direcciones Futuras
There are several potential future directions for research involving 3-(4-methoxyphenoxy)-N-phenylpropanamide, including the exploration of its potential use as a therapeutic agent for the treatment of cancer, the investigation of its role in modulating ion channel activity, and the development of new synthetic methods for producing 3-(4-methoxyphenoxy)-N-phenylpropanamide. Additionally, further research is needed to fully understand the mechanism of action of 3-(4-methoxyphenoxy)-N-phenylpropanamide and to determine its potential toxicity in various experimental settings.
Métodos De Síntesis
3-(4-methoxyphenoxy)-N-phenylpropanamide can be synthesized by using a multi-step process that involves the reaction of 4-methoxyphenol with 3-bromopropionyl chloride, followed by the reaction of the resulting product with aniline. The final product is then purified using column chromatography. This synthesis method has been reported in various research articles and is considered a reliable method for the production of 3-(4-methoxyphenoxy)-N-phenylpropanamide.
Aplicaciones Científicas De Investigación
3-(4-methoxyphenoxy)-N-phenylpropanamide has been used in scientific research for various purposes, including as a potential drug candidate for the treatment of cancer, as a tool for studying the role of specific proteins in cellular signaling pathways, and as a probe for investigating the function of ion channels. 3-(4-methoxyphenoxy)-N-phenylpropanamide has also been used in studies exploring the effects of oxidative stress on cellular function and the potential use of antioxidants as a therapeutic approach.
Propiedades
IUPAC Name |
3-(4-methoxyphenoxy)-N-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-19-14-7-9-15(10-8-14)20-12-11-16(18)17-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDLBAVPORDISHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47196941 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(4-methoxyphenoxy)-N-phenylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(2-furoyl)-1-piperazinyl]-4-oxo-2-butenoic acid](/img/structure/B5731181.png)

![N-(2-methoxyphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine](/img/structure/B5731189.png)
![N'-{[2-(2-phenylethyl)benzoyl]oxy}benzenecarboximidamide](/img/structure/B5731193.png)

![4-{[4-(acetylamino)-3-methylphenyl]amino}-4-oxobutanoic acid](/img/structure/B5731212.png)


![N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5731240.png)
![2-fluoro-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5731242.png)

![N-[1,1-dimethyl-2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B5731264.png)

